molecular formula C8H15ClN2O3 B14873737 4-(2-(Ethylamino)ethyl)morpholine-3,5-dione hydrochloride

4-(2-(Ethylamino)ethyl)morpholine-3,5-dione hydrochloride

Cat. No.: B14873737
M. Wt: 222.67 g/mol
InChI Key: WMOLFBJSFZFPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(Ethylamino)ethyl)morpholine-3,5-dione hydrochloride is a chemical compound that belongs to the morpholine family. This compound is characterized by its unique structure, which includes a morpholine ring substituted with an ethylaminoethyl group and a dione functionality. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Ethylamino)ethyl)morpholine-3,5-dione hydrochloride typically involves the reaction of morpholine derivatives with ethylamine under controlled conditions. One common method involves the use of 1,2-amino alcohols as starting materials, which undergo coupling, cyclization, and reduction reactions to form the desired morpholine derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Ethylamino)ethyl)morpholine-3,5-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dione functionality to hydroxyl groups.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce hydroxylated derivatives.

Scientific Research Applications

4-(2-(Ethylamino)ethyl)morpholine-3,5-dione hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2-(Ethylamino)ethyl)morpholine-3,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-(Ethylamino)ethyl)morpholine-3,5-dione hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the ethylaminoethyl group and the dione functionality. This unique structure imparts specific chemical properties and reactivity, making it valuable for certain applications that other morpholine derivatives may not be suitable for.

Properties

Molecular Formula

C8H15ClN2O3

Molecular Weight

222.67 g/mol

IUPAC Name

4-[2-(ethylamino)ethyl]morpholine-3,5-dione;hydrochloride

InChI

InChI=1S/C8H14N2O3.ClH/c1-2-9-3-4-10-7(11)5-13-6-8(10)12;/h9H,2-6H2,1H3;1H

InChI Key

WMOLFBJSFZFPGP-UHFFFAOYSA-N

Canonical SMILES

CCNCCN1C(=O)COCC1=O.Cl

Origin of Product

United States

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